molecular formula C23H24BrN5OS B2487921 5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-53-6

5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2487921
M. Wt: 498.44
InChI Key: GUEUJCRVIDHDFV-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals known for their complex molecular structures, incorporating multiple heterocyclic components such as thiazolo, triazol, and piperazinyl groups. These structures often exhibit a wide range of biological and chemical activities, making them of interest in the fields of medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of complex molecules like the specified compound often involves multi-step reactions, starting from simpler building blocks. For instance, the synthesis of related isothiazolopyridine derivatives as described by Karczmarzyk and Malinka (2008) involves steps that may include nucleophilic substitution, cyclization, and Mannich reactions (Karczmarzyk & Malinka, 2008). Such processes could be indicative of methods to synthesize the compound .

Molecular Structure Analysis

The detailed molecular structure of similar compounds provides insight into the spatial arrangement of atoms, the presence of hydrogen bonding, π-π interactions, and other structural features that influence chemical reactivity and physical properties. For example, the structural characterization of analgesic isothiazolopyridines provides insights into how molecular packing and intermolecular interactions can affect compound stability and function (Karczmarzyk & Malinka, 2008).

Chemical Reactions and Properties

The reactivity of such compounds often involves interactions at the piperazine or triazole rings. For instance, the synthesis of derivatives through modifications at these sites can lead to products with varied biological activities, as seen in the work on isothiazolopyridines (Malinka & Rutkowska, 1997). The compound's bromophenyl group might also undergo electrophilic aromatic substitution reactions, expanding its chemical versatility.

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are often determined by the molecular structure, as demonstrated by Gündoğdu et al. (2019), who analyzed triazolothiadiazoles' crystal structure using X-ray diffraction and DFT calculations (Gündoğdu et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the ability to undergo specific reactions, are directly influenced by the compound's structural features. The presence of the bromophenyl and piperazine groups in the compound suggests potential for nucleophilic substitution reactions and interactions with biological targets, similar to the observed activities of isothiazolopyridine derivatives (Karczmarzyk & Malinka, 2008).

Scientific Research Applications

Potential Inhibition of Lipoxygenase

  • Research Focus : Synthesized derivatives of this compound have shown potential as inhibitors of 15-lipoxygenase (15-LO), an enzyme involved in the metabolism of fatty acids. Specifically, compounds with 1-methylpiperazine and 1-ethylpiperazine exhibited notable inhibitory activities (Asghari et al., 2016).

Antimicrobial Activities

  • Research Focus : Some derivatives of this compound have been synthesized and tested for their antimicrobial properties. The studies demonstrate that these derivatives can exhibit good to moderate activities against various microorganisms (Bektaş et al., 2007).

Structural Characterization for Analgesic Properties

  • Research Focus : The structural characterization of related isothiazolopyridines has been conducted to understand their potential as analgesics. The molecular structures and packing influenced by various interactions were analyzed to correlate with analgesic action (Karczmarzyk & Malinka, 2008).

Mechanism of Cyclisation in Related Compounds

  • Research Focus : A study focusing on the mechanism of cyclisation of N-(1,2,4-triazol-3-yl)hydrazonyl bromides to form triazolotriazoles, which is relevant to the chemical behavior of this compound, has been conducted. This research provides insights into the chemical processes involving related structures (Hegarty et al., 1974).

Synthesis of Related Antimicrobial Agents

  • Research Focus : The synthesis of novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles bearing pyrazole was studied, displaying potent antimicrobial agents. This research contributes to the understanding of the synthesis and potential applications of similar triazole derivatives (Reddy et al., 2010).

properties

IUPAC Name

5-[(3-bromophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrN5OS/c1-2-19-25-23-29(26-19)22(30)21(31-23)20(16-7-6-8-17(24)15-16)28-13-11-27(12-14-28)18-9-4-3-5-10-18/h3-10,15,20,30H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEUJCRVIDHDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCN(CC4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

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